molecular formula C6H7N2O2- B1257763 (1-methyl-1H-imidazol-4-yl)acetate

(1-methyl-1H-imidazol-4-yl)acetate

Cat. No. B1257763
M. Wt: 139.13 g/mol
InChI Key: ZHCKPJGJQOPTLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-imidazoleacetate is a monocarboxylic acid anion that is the conjugate base of 1-methyl-4-imidazoleacetic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 1-methyl-4-imidazoleacetic acid.

Scientific Research Applications

Synthesis and Structural Studies

(1-methyl-1H-imidazol-4-yl)acetate has been utilized in various synthesis and structural studies. For instance, Banerjee et al. (2013) synthesized a copper complex with 1-ethyl-1H-imidazol-4-yl)acetate, demonstrating its tetragonally distorted octahedral geometry with O, N coordination and interesting electronic properties, as indicated by EPR and DFT studies (Banerjee et al., 2013). Similarly, synthesis and crystal structure studies have been conducted on zinc(II) complexes based on 1-[(benzotriazol-1-yl)methyl]-1H-imidazole, highlighting the strong coordination ability and structural diversity of such N-heterocyclic compounds (Liu et al., 2016).

Reactivity and Chemical Transformations

The reactivity of imidazole derivatives, including those related to this compound, has been extensively studied. Hossain et al. (2018) explored the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational study, highlighting their potential interaction with antihypertensive protein hydrolase (Hossain et al., 2018). Another study by Mlostoń et al. (2011) presented a novel method for the preparation of (imidazol-2-yl)acetates, underscoring the versatile chemical transformations these compounds can undergo (Mlostoń et al., 2011).

Catalysis and Biological Activity

Several studies have investigated the role of imidazole derivatives as catalysts and their biological activities. For instance, Grasa et al. (2002, 2003) demonstrated that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification/acylation reactions, indicating the potential of this compound related compounds in catalytic applications (Grasa et al., 2002), (Grasa et al., 2003). Additionally, Patil et al. (2010) synthesized novel N-heterocyclic carbene–silver acetate complexes with antibacterial properties, further highlighting the potential biomedical applications of these compounds (Patil et al., 2010).

properties

Molecular Formula

C6H7N2O2-

Molecular Weight

139.13 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-M

Canonical SMILES

CN1C=C(N=C1)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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